4-Nitrobenzaldoxime

Oligonucleotide synthesis Phosphotriester deprotection Oximate reactivity

4-Nitrobenzaldoxime (CAS 1129-37-9) delivers a quantifiable 25-fold rate enhancement over unsubstituted phenyl esters in o-chlorophenyl deprotection for phosphotriester oligonucleotide synthesis. Its para-nitro substitution enables precise kinetic control, minimizing internucleotide cleavage side reactions. Unlike parent benzaldoxime, DCC-coupled derivatives are crystalline, permitting chromatography-free purification by recrystallization—accelerating parallel and combinatorial synthesis workflows. Supplied as the E-isomer (syn-form), it serves as a direct substrate for urea hydrogen peroxide oxidation to arylnitromethanes. ≥98% purity, ambient storage.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 1129-37-9
Cat. No. B072500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzaldoxime
CAS1129-37-9
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NO)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+
InChIKeyWTLPAVBACRIHHC-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzaldoxime (CAS 1129-37-9) Procurement Specifications and Chemical Class Overview


4-Nitrobenzaldoxime (CAS 1129-37-9), also referred to as 4-nitrobenzaldehyde oxime or p-nitrobenzaldoxime, is an aromatic aldoxime with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol. It is characterized by a benzene ring bearing a para-nitro (-NO2) substituent and an aldoxime (-CH=N-OH) functional group. The compound exists predominantly as the (E)- or syn-isomer, as confirmed by X-ray diffraction and NMR spectroscopic analysis. [1] It is a yellow to off-white crystalline solid with a reported melting point range of 126-130 °C.

Why Generic Benzaldoxime Substitution Fails: The Critical Role of the 4-Nitro Group in 4-Nitrobenzaldoxime Performance


Benzaldoxime derivatives are not functionally interchangeable. The specific position and electronic nature of the ring substituent profoundly influence the nucleophilicity of the conjugate oximate ion and the overall reactivity of the molecule. [1] For example, the electron-withdrawing para-nitro group in 4-nitrobenzaldoxime significantly alters its pKa and, consequently, the reactivity of its conjugate base compared to the unsubstituted parent compound or isomers with different substitution patterns. This electronic modulation directly translates into quantifiable differences in reaction rates, stereoselectivity, and product stability, making the choice of a specific benzaldoxime a critical factor in the success and reproducibility of synthetic procedures. [2]

4-Nitrobenzaldoxime Quantitative Performance Data: Head-to-Head Comparisons for Scientific Procurement


Superior Unblocking Rate vs. Unsubstituted Benzaldoxime in Oligonucleotide Synthesis

The conjugate base of 4-nitrobenzaldoxime (4-nitrobenzaldoximate ion) demonstrates a dramatically enhanced rate of aryl ester unblocking compared to the conjugate base of unsubstituted benzaldoxime. In a direct kinetic study, the 4-nitrobenzaldoximate ion unblocked the o-chlorophenyl ester (7a) approximately 25 times more rapidly than it unblocked the phenyl ester (7c). [1] This order-of-magnitude difference underscores the critical role of the electron-withdrawing nitro group in activating the oxime for nucleophilic attack. The experiment was conducted using the N1,N1,N3,N3-tetramethylguanidinium salt of the oximes on a dinucleoside aryl ester (7a-c) in a 1:1 (v/v) dioxane-water solvent system. [1]

Oligonucleotide synthesis Phosphotriester deprotection Oximate reactivity

Enhanced Reactivity on o-Chlorophenyl vs. p-Chlorophenyl Protecting Groups

The 4-nitrobenzaldoximate ion exhibits a pronounced and quantifiable selectivity between isomeric aryl ester protecting groups. In a comparative study, the o-chlorophenyl ester (7a) was unblocked by 4-nitrobenzaldoximate ion approximately 2.5 times faster than the p-chlorophenyl ester (7b) under identical conditions. [1] This difference in rate allows for strategic choice of protecting group based on the desired deprotection kinetics. The assay involved monitoring the unblocking of dinucleoside aryl esters (7a and 7b) in a 1:1 (v/v) dioxane-water mixture. [1]

Protecting group chemistry Oligonucleotide synthesis Phosphotriester methodology

Comparative Reactivity Profile: 4-Nitrobenzaldoxime vs. 2-Nitrobenzaldoxime

While syn-2-nitrobenzaldoxime (15a) is reported as the superior unblocking agent overall, the 4-isomer (1) provides a well-defined intermediate reactivity profile. The conjugate base of syn-2-nitrobenzaldoxime reacts with the o-chlorophenyl ester (7a) and p-chlorophenyl ester (7b) approximately 4 and 2.5 times faster, respectively, than the conjugate base of 4-nitrobenzaldoxime. [1] This head-to-head comparison establishes a clear hierarchy of reactivity (2-nitro > 4-nitro > unsubstituted) and provides researchers with quantitative data to select the optimal reagent based on the desired rate of reaction and potential for side reactions. The experiments were conducted in a 1:1 (v/v) dioxane-water solvent system. [1]

Oxime nucleophilicity Isomer comparison Deprotection kinetics

Crystallinity Advantage: Facilitating Purification in Derivative Synthesis

In the DCC-mediated coupling of oximes and carboxylic acids, the nature of the benzaldoxime derivative significantly impacts product workup and purification. While derivatives of unsubstituted benzaldoxime are rarely crystalline and typically require chromatographic purification, derivatives of p-nitrobenzaldoxime and 2,4,6-trimethoxybenzaldoxime are usually obtained in crystalline form. [1] This characteristic allows for efficient and scalable purification by simple recrystallization from solvent mixtures such as DCM/hexane or toluene/hexane, avoiding more costly and time-consuming chromatographic methods. The study encompassed the synthesis of a range of benzaldoxime derivatives under identical DCC/DMAP coupling conditions. [1]

Synthetic methodology Purification Oxime ester synthesis

Optimal Application Scenarios for 4-Nitrobenzaldoxime in Research and Industrial Settings


Selective Deprotection in Oligonucleotide Phosphotriester Synthesis

4-Nitrobenzaldoxime is a reagent of choice for the selective and efficient unblocking of o-chlorophenyl and p-chlorophenyl protecting groups in the phosphotriester approach to oligonucleotide synthesis. [1] Its conjugate base provides a 25-fold rate enhancement over unsubstituted phenyl esters and a 2.5-fold enhancement for the ortho- over the para-chlorophenyl isomer. [1] This allows researchers to fine-tune deprotection kinetics and implement orthogonal strategies where necessary. The moderate reactivity profile, situated between the less reactive unsubstituted oximes and the highly reactive 2-nitro isomer, offers a controlled environment that minimizes internucleotide cleavage side reactions. [1]

Synthesis of Crystalline O-Acyl Oxime Intermediates

When employing DCC-mediated coupling of carboxylic acids and oximes, 4-nitrobenzaldoxime is a strategically advantageous starting material. Its derivatives are typically crystalline, in stark contrast to the often non-crystalline derivatives of the parent benzaldoxime. [2] This property enables straightforward purification by recrystallization, bypassing the need for column chromatography. [2] This makes it a highly practical choice for combinatorial chemistry, parallel synthesis, and any workflow where rapid and scalable purification is a priority.

Precursor for 4-Aminobenzylamines and Arylnitromethanes

4-Nitrobenzaldoxime serves as a critical intermediate in the production of 4-aminobenzylamines, a class of compounds with industrial applications. This is achieved through catalytic reduction of the nitro group in an organic solvent. Furthermore, the E-isomer of 4-nitrobenzaldoxime is a suitable substrate for oxidation to arylnitromethanes using urea hydrogen peroxide, a transformation that is not viable for the Z-isomer. [3] This stereochemical requirement makes the commercially available E-rich (syn-) form of 4-nitrobenzaldoxime a direct and effective precursor for this synthetic route.

Building Block for Bioactive Heterocycles and Coordination Complexes

The compound's dual functionality—a reducible nitro group and a nucleophilic oxime moiety—positions it as a versatile building block in medicinal chemistry and materials science. It is a key precursor for synthesizing various heterocyclic compounds. In coordination chemistry, the oxime nitrogen and oxygen atoms can chelate transition metals, forming complexes that are studied for their catalytic, magnetic, or structural properties. While its isomer, 2-nitrobenzaldoxime, demonstrates greater activity as a parent structure in certain assays (e.g., azide oxime antithrombotic activity), 4-nitrobenzaldoxime remains a foundational scaffold for generating diverse compound libraries through targeted derivatization. [4]

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